Unprotected or simple N-alkyl indole cores often aggregate in assay buffers, causing false positives and failed HTS. This N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946306-31-6) solves these issues:
Supplied as a ready-to-screen building block with consistent purity ≥98%.
N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS: 946306-31-6) is a highly functionalized 3-sulfonylindole derivative engineered primarily for advanced medicinal chemistry and high-throughput screening (HTS) applications. By combining a rigid 3-tosylindole core with a flexible, heteroatom-rich N-(2-methoxyethyl)acetamide side chain, this compound achieves a precise balance of lipophilicity, aqueous solubility, and pharmacophore complexity [1]. For procurement professionals and synthetic chemists, it represents a pre-optimized building block that bypasses the poor physicochemical properties and synthetic limitations typically associated with bare or simple alkylated indole cores, making it an ideal starting point for library generation or direct biological evaluation.
Substituting this specific compound with the generic 3-tosyl-1H-indole or simple N-alkyl analogs frequently leads to process and assay failures. Unprotected 3-tosylindoles possess a free N1-H that can poison transition-metal catalysts or undergo competitive N-arylation during late-stage C2-functionalization workflows [1]. Furthermore, simple N-methyl or N-aryl derivatives exhibit high lipophilicity (LogP > 4.0), which drives non-specific protein binding and compound aggregation in aqueous assay buffers. The specific N-(2-methoxyethyl)acetamide moiety in this compound is required to suppress these off-target interactions and ensure reproducible concentration-response data in biological matrices.
The incorporation of the N-(2-methoxyethyl)acetamide side chain significantly lowers the partition coefficient compared to simple N-alkyl or N-aryl analogs. This structural modification enhances kinetic solubility in standard 1% DMSO/PBS assay buffers, preventing compound aggregation that typically causes false positives in high-throughput screening [1].
| Evidence Dimension | Estimated LogP and Hydrophilicity |
| Target Compound Data | Calculated LogP ~2.8–3.2; optimized for aqueous assay solubility |
| Comparator Or Baseline | N-Methyl-3-tosyl-1H-indole (Calculated LogP >3.8; prone to precipitation) |
| Quantified Difference | ~1.0 log unit reduction in lipophilicity |
| Conditions | Standard chemoinformatics profiling for aqueous buffer compatibility |
Ensures reproducible concentration-response curves and minimizes false readouts due to precipitation, making it superior for HTS procurement.
In transition-metal-catalyzed C2-arylation of 3-sulfonylindoles, a free N1-H leads to competitive N-arylation. The acetamide group in this compound acts as a robust protecting group, while its carbonyl oxygen can serve as a weak coordinating moiety, improving regioselectivity and yield in Pd-catalyzed C2-biarylation compared to unprotected 3-tosyl-1H-indole [1].
| Evidence Dimension | C2-Functionalization Regioselectivity |
| Target Compound Data | N1-protected, enabling selective C2-arylation |
| Comparator Or Baseline | Unprotected 3-tosyl-1H-indole (Prone to competitive N-functionalization) |
| Quantified Difference | Elimination of N-arylation side pathways |
| Conditions | Pd-catalyzed cross-coupling conditions (e.g., Pd(OAc)2, Ag2O) |
Crucial for medicinal chemists seeking a pre-protected, easily functionalizable indole core for late-stage diversification without yield loss.
The N-(2-methoxyethyl)acetamide side chain introduces three additional hydrogen-bond acceptors (carbonyl oxygen, ether oxygen, sulfonyl oxygens) and one hydrogen-bond donor (amide NH) relative to simple N-alkyl indoles. This multipoint interaction profile is critical for engaging complex binding pockets in target proteins, offering a distinct binding thermodynamic signature [1].
| Evidence Dimension | Hydrogen Bond Acceptor/Donor Count |
| Target Compound Data | HBA: 5, HBD: 1 |
| Comparator Or Baseline | N-Methyl-3-tosyl-1H-indole (HBA: 2, HBD: 0) |
| Quantified Difference | +3 Acceptors, +1 Donor |
| Conditions | In silico pharmacophore mapping |
Provides the necessary structural complexity to achieve high-affinity binding in targeted drug discovery programs, justifying its selection over simpler analogs.
Due to its optimized LogP and enhanced kinetic solubility in aqueous buffers, this compound is an ideal candidate for inclusion in phenotypic and target-based screening libraries, minimizing false positives caused by compound aggregation [1].
The N1-acetamide protection allows this compound to serve as an excellent starting material for Pd-catalyzed C2-arylation, enabling the rapid generation of complex biaryl indole libraries without the need for additional protection/deprotection steps [2].
The dense hydrogen-bonding network provided by the methoxyethyl acetamide and tosyl groups makes it highly suitable as a scaffold for exploring allosteric binding sites on kinases or GPCRs, where multipoint heteroatom interactions are required for affinity[1].